molecular formula C17H26N2O4S B3508248 N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide

Cat. No.: B3508248
M. Wt: 354.5 g/mol
InChI Key: SXCIVRQHWHVGPP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, an azepane ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction using an appropriate acylating agent, such as ethyl chloroformate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and infections.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide
  • N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxy group and dimethyl substitution on the benzene ring provide unique reactivity and stability, making it suitable for specialized applications in medicinal and materials chemistry.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-14-12-15(8-9-16(14)23-3)24(21,22)18(2)13-17(20)19-10-6-4-5-7-11-19/h8-9,12H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIVRQHWHVGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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